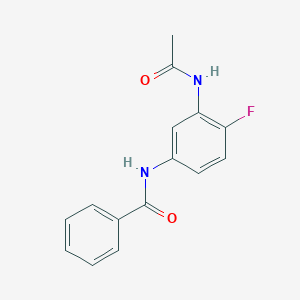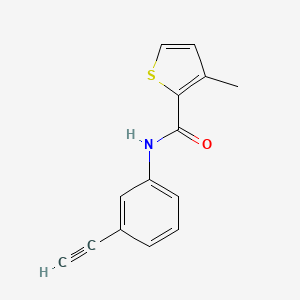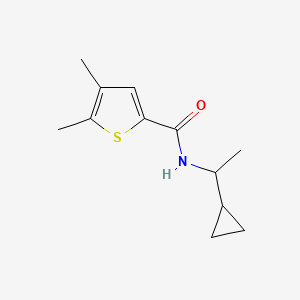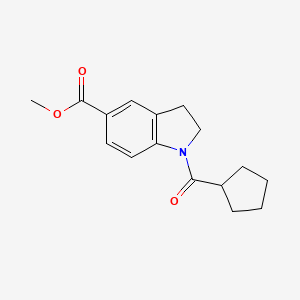
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMCDI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMCDI belongs to the class of indole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it is known to inhibit the enzyme GSK-3β, which is involved in the regulation of cell proliferation and survival. GSK-3β is also involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which is important for the development and maintenance of tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disease research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce the levels of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of HCV and HIV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. In cancer research, this compound could be further investigated for its potential as a therapeutic agent for various types of cancer. In neurodegenerative disease research, this compound could be further investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. In infectious disease research, this compound could be further investigated for its potential as a treatment for viral infections, including HCV and HIV. Further research is also needed to fully understand the mechanism of action of this compound and its pharmacokinetics and pharmacodynamics.
Synthesemethoden
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized through a multistep process starting with commercially available 2-methylcyclopropanecarboxylic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with indole-5-carboxylic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently methylated to yield this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated for its potential therapeutic applications in various areas of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as an inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In neurodegenerative disease research, this compound has been investigated as a potential treatment for Alzheimer's disease. This compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In infectious disease research, this compound has been investigated as a potential treatment for viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This compound has been shown to inhibit the replication of HCV and HIV in vitro.
Eigenschaften
IUPAC Name |
methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-7-12(9)14(17)16-6-5-10-8-11(15(18)19-2)3-4-13(10)16/h3-4,8-9,12H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMVJXKCCXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)








![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
